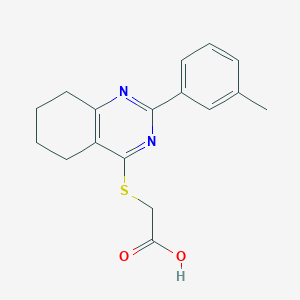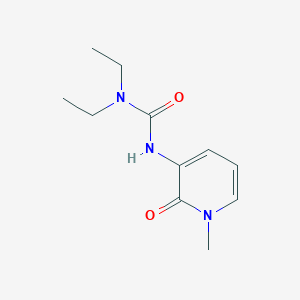![molecular formula C17H27N3O2 B7591102 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea](/img/structure/B7591102.png)
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea, also known as CYC116, is a small molecule inhibitor of Aurora kinase A and B. Aurora kinases are important regulators of cell division and are overexpressed in many types of cancer. Therefore, CYC116 has been studied as a potential anti-cancer agent.
Wirkmechanismus
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea works by inhibiting the activity of Aurora kinases A and B. This leads to disruption of the normal cell division process, which ultimately results in cell death. In addition, 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea has been shown to induce apoptosis, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and physiological effects:
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea has been shown to have a significant impact on the cell cycle, leading to cell death in cancer cells. 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea has also been shown to induce apoptosis, which is a critical process for the elimination of cancer cells. Additionally, 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea is that it has been extensively studied in preclinical models of cancer, which has provided a significant amount of data on its safety and effectiveness. However, one limitation of 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea is that it has not yet been tested in clinical trials, so its safety and effectiveness in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea. One area of interest is the development of combination therapies that include 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea and other anti-cancer agents. Another area of interest is the study of 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea in specific types of cancer, such as breast cancer or lung cancer. Additionally, researchers may explore the use of 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea in combination with immunotherapy, which is a promising new approach to cancer treatment.
Synthesemethoden
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis involves the use of several organic solvents and purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea has been studied extensively in preclinical models of cancer. Studies have shown that 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea inhibits the growth of cancer cells in vitro and in vivo. 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells.
Eigenschaften
IUPAC Name |
1-[(2-hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-12(2)20(3)15-8-5-7-14(10-15)19-17(22)18-11-13-6-4-9-16(13)21/h5,7-8,10,12-13,16,21H,4,6,9,11H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBYOGSXSLGJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC(=C1)NC(=O)NCC2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)

![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)

![N-[2-(oxolan-2-yl)ethyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7591052.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)

![N-(4-fluoro-3-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7591089.png)



![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)
![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)